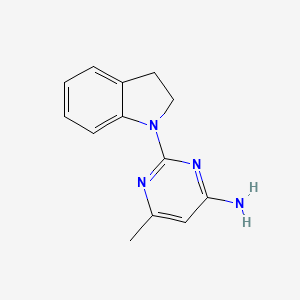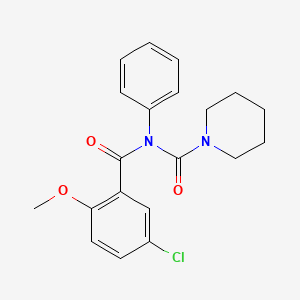![molecular formula C21H26N2O2 B6494856 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 899744-86-6](/img/structure/B6494856.png)
4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide (4-MNA) is a synthetic molecule that has been widely studied for its potential applications in the scientific research field. It is a unique molecule that has been found to have a wide range of biochemical and physiological effects. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-MNA.
Aplicaciones Científicas De Investigación
4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has been studied extensively for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a potential therapeutic agent for the treatment of a variety of diseases. Additionally, this compound has been used to study the effects of oxidative stress on cell cultures, as well as to investigate the mechanisms of drug action.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is still not fully understood. However, it is believed that it exerts its effects by inhibiting the activity of certain enzymes, such as caspases, which are involved in the regulation of apoptosis. Additionally, this compound is thought to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit apoptosis, and protect cells from oxidative damage. Additionally, this compound has been found to have neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide in lab experiments has several advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, this compound is non-toxic and can be used in a wide range of experimental conditions. However, there are some limitations to its use in lab experiments. It is not soluble in organic solvents, and its effects on cell cultures may be difficult to quantify.
Direcciones Futuras
There are a number of potential future directions for the use of 4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide in scientific research. It could be used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of drug action. Additionally, this compound could be used to develop new therapeutic agents for the treatment of a variety of diseases. Finally, this compound could be used to study the effects of environmental pollutants on cell cultures, as well as to investigate the effects of aging on cells.
Métodos De Síntesis
4-methyl-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can be synthesized from two starting materials: 4-methylbenzamide and 4-methyl-N-(morpholin-4-yl)benzyl alcohol. The synthesis process involves the condensation of these two materials in the presence of an acid catalyst. The reaction produces this compound, which is then purified using column chromatography.
Propiedades
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-3-7-18(8-4-16)20(23-11-13-25-14-12-23)15-22-21(24)19-9-5-17(2)6-10-19/h3-10,20H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZOFQWYEOQRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494773.png)
![N-(9H-fluoren-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6494780.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494787.png)
![N-(1H-1,3-benzodiazol-2-yl)-2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6494789.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6494795.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B6494796.png)
![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6494811.png)
![6-(3-bromophenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494822.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494833.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494840.png)

![5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494851.png)